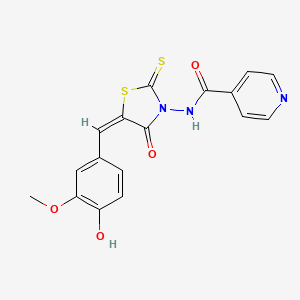
4-Pyridinecarboxamide, N-(5-((4-hydroxy-3-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a pyridine carboxamide group, and a hydroxy-methoxy phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Pyridine Carboxamide Group: This can be achieved through a coupling reaction between a pyridine derivative and an amine group.
Attachment of the Hydroxy-Methoxy Phenyl Group: This step involves the condensation of the hydroxy-methoxy benzaldehyde with the thiazolidine ring, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-((4-HYDROXY-3-METHOXY-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE: Similar structure but different functional groups.
4-Hydroxy-3-methoxycinnamic acid: Shares the hydroxy-methoxy phenyl group but lacks the thiazolidine and pyridine carboxamide groups.
Properties
CAS No. |
72732-39-9 |
|---|---|
Molecular Formula |
C17H13N3O4S2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O4S2/c1-24-13-8-10(2-3-12(13)21)9-14-16(23)20(17(25)26-14)19-15(22)11-4-6-18-7-5-11/h2-9,21H,1H3,(H,19,22)/b14-9+ |
InChI Key |
WUQSUTWAOKZXAK-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-4-isoxazolyl)-1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-1-propanone](/img/structure/B12169150.png)
![Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12169152.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12169154.png)
![N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12169160.png)


![4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12169171.png)
![4-chloro-N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B12169176.png)
![N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12169182.png)

![2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B12169195.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12169202.png)

